molecular formula C23H24N4O3 B11616322 2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-phenylacetamide

2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-phenylacetamide

Cat. No.: B11616322
M. Wt: 404.5 g/mol
InChI Key: AXIQSWBRBKZSIN-ZHZULCJRSA-N
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Description

2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a benzylidene group, and an imidazolidinone moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-phenylacetamide typically involves a multi-step process:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the imidazolidinone core and a benzaldehyde derivative.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzylidene-imidazolidinone intermediate.

    Final Acylation Step: The final step involves the acylation of the intermediate with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the benzylidene group.

    Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzylidene and pyrrolidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring and benzylidene group.

    Reduction: Reduced forms of the imidazolidinone moiety.

    Substitution: Substituted derivatives at the benzylidene and pyrrolidine sites.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-phenylacetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the targets, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-methylacetamide
  • **2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-ethylacetamide
  • **2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-propylacetamide

Uniqueness

The uniqueness of 2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the phenylacetamide moiety may enhance its interaction with certain biological targets, making it a more potent candidate for drug development.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(4Z)-4-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H24N4O3/c1-16-13-19(26-11-5-6-12-26)10-9-17(16)14-20-22(29)27(23(30)25-20)15-21(28)24-18-7-3-2-4-8-18/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,24,28)(H,25,30)/b20-14-

InChI Key

AXIQSWBRBKZSIN-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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